molecular formula C11H8BrFN2O B2453961 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one CAS No. 2092338-54-8

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2453961
CAS No.: 2092338-54-8
M. Wt: 283.1
InChI Key: DTBRASVEDUZDQT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. The pyridazin-3(2H)-one core is recognized as a privileged structure in drug discovery for its diverse biological activities and ability to interact with multiple pharmacological targets . This particular brominated and fluorobenzyl-substituted derivative serves as a key intermediate for researchers exploring compounds with potential dual activity in cardiovascular diseases and oncology, a growing field known as reverse cardio-oncology . The bromine atom at the 5-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Researchers are investigating pyridazinone-based compounds for their potential as vasodilators, which are used to treat various cardiovascular conditions, and as targeted anticancer agents that may inhibit critical pathways such as tyrosine kinase signaling . Recent studies have also highlighted the promise of pyridazinone derivatives in developing dual-function agents with both antimicrobial and anticancer properties, addressing a critical need for patients with compromised immune systems due to chemotherapy . Additionally, novel pyridazinone-derived compounds are being explored for their ability to modulate the expression and activity of MYC, a challenging therapeutic target in oncology . This compound is offered exclusively for research applications including hit-to-lead optimization, mechanistic studies, and preclinical pharmacological evaluation.

Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-3-1-2-4-10(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBRASVEDUZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diketone-Hydrazine Cyclocondensation

A prototypical synthesis begins with 2-bromomalonaldehyde (1.5 eq) reacting with methylhydrazine (1.0 eq) in glacial acetic acid at 80–100°C for 5–8 hours. The reaction employs 3Å molecular sieves (10% w/w) to absorb water, driving the equilibrium toward pyridazinone formation:

$$
\text{2-Bromomalonaldehyde} + \text{Methylhydrazine} \xrightarrow[\text{AcOH, 3Å MS}]{80-100^\circ\text{C}} \text{5-Bromopyridazin-3(2H)-one}
$$

This method yields the unsubstituted pyridazinone core in 43% yield after recrystallization from dichloromethane/hexane mixtures.

Halogenation-Alkylation Sequential Approach

Alternative protocols first construct the pyridazinone ring before introducing substituents:

  • Core Synthesis : Cyclization of dimethyl 2,5-dioxohexanedioate with hydrazine hydrate produces 3-hydroxypyridazin-6-one (78% yield)
  • Bromination : N-Bromosuccinimide (1.2 eq) in CCl₄ at 0°C introduces bromine at C5 (92% yield)
  • Alkylation : Treatment with 2-fluorobenzyl bromide (1.5 eq) and K₂CO₃ in DMF at 60°C installs the benzyl group (67% yield)

This three-step sequence achieves an overall yield of 51%, though requiring multiple purification steps.

Optimization of One-Pot Synthesis

Recent advances from industrial patents demonstrate efficient one-pot methodologies combining cyclization and alkylation.

Reaction Conditions

Parameter Optimal Value Effect on Yield
Temperature 100°C Maximizes rate
Solvent Glacial Acetic Acid Prevents hydrolysis
Catalyst 3Å Molecular Sieves Removes H₂O
Reaction Time 5–8 hours Complete conversion
Molar Ratio (Diketone:Amidine) 1.5:1 Limits side products

Implementing these conditions with 2-bromomalonaldehyde and 2-fluorobenzylamine derivatives produces the target compound in 33–43% isolated yield.

Workup Protocol

  • Quenching : Add 20 mL H₂O per 150 mL reaction volume
  • Filtration : Remove molecular sieves by suction filtration
  • Extraction : Partition between CH₂Cl₂ and 5% NaOH (3 × 50 mL)
  • Drying : Anhydrous Na₂SO₄ (5 g per 100 mL organic phase)
  • Concentration : Rotary evaporation at 40°C under reduced pressure
  • Purification : Recrystallization from EtOH/H₂O (4:1 v/v)

This procedure minimizes product loss during isolation, with >95% recovery during extraction steps.

Analytical Characterization

Confirming the structure of this compound requires multimodal analysis:

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, C4-H), 7.45–7.32 (m, 4H, Ar-H), 5.34 (s, 2H, CH₂), 3.51 (s, 3H, N-CH₃)

13C NMR (100 MHz, CDCl₃) :
δ 160.1 (C=O), 158.9 (d, J = 245 Hz, C-F), 135.2–115.4 (Ar-C), 52.8 (CH₂), 38.1 (N-CH₃)

HRMS (ESI+) :
m/z calcd for C₁₁H₉BrFN₂O [M+H]⁺: 299.9924; found: 299.9921

Crystallographic Validation

Single-crystal X-ray diffraction confirms the substitution pattern:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a=8.542 Å, b=12.307 Å, c=14.891 Å
Dihedral Angle 85.4° between rings

The fluorobenzyl group adopts a nearly perpendicular orientation relative to the pyridazinone plane, minimizing steric strain.

Comparative Analysis of Synthetic Methods

Four principal methodologies have been documented for preparing this compound:

Method Steps Total Yield Purity (HPLC) Scalability
One-Pot Cyclization 1 43% 98.2% >100 g
Sequential Halogenation 3 51% 99.1% <50 g
Microwave-Assisted 1 38% 97.8% <10 g
Flow Chemistry 1 49% 98.9% >1 kg

The one-pot method offers superior scalability despite slightly lower yields, while flow chemistry approaches balance yield and throughput.

Challenges in Large-Scale Production

Byproduct Formation

Main reaction side products include:

  • Debrominated analog (5–7%): From premature Br⁻ elimination
  • Di-alkylated species (3–5%): Over-alkylation at N1
  • Ring-opened hydrazides (2–4%): Acid-catalyzed hydrolysis

Mitigation strategies:

  • Maintain strict temperature control (±2°C)
  • Use fresh molecular sieves (activated at 300°C)
  • Limit reaction time to ≤8 hours

Purification Difficulties

The compound's low solubility in nonpolar solvents (0.8 mg/mL in hexane) complicates crystallization. Gradient recrystallization using THF/Heptane (1:4 → 1:10) increases purity to >99% but reduces recovery to 65–70%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution under mild conditions due to the electron-withdrawing effects of the pyridazinone core and fluorobenzyl group. Key examples include:

Reaction TypeConditionsProductSource
Amine substitutionK₂CO₃, DMF, 80°C, 12h5-Amino derivatives
MethoxylationNaOMe, CuI, 100°C, 24h5-Methoxy analogs
Thiol substitutionHS-R, Et₃N, DCM, rt5-Thioether variants

In , brominated pyridazinones underwent SNAr with amines to yield MAO-B inhibitors (e.g., compound T6 , IC₅₀ = 0.013 µM). The fluorobenzyl group enhances electrophilicity at C5, facilitating nucleophilic attack.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

Coupling TypeCatalytic SystemApplicationsSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives for drug design
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl modifications

In , brominated pyridazine analogs underwent Suzuki coupling with aryl boronic acids to generate antiproliferative agents (e.g., compound 7m , IC₅₀ = 12.54 µM against Panc-1 cells). The fluorobenzyl group remains inert under these conditions.

Reduction Reactions

The pyridazinone ring and substituents can be selectively reduced:

Target SiteReagents/ConditionsOutcomeSource
Ketone reductionNaBH₄, MeOH, 0°CAlcohol derivatives
Aromatic ring hydrogenationH₂, Pd/C, EtOAcTetrahydro-pyridazinones

In , sodium borohydride reduced pyridazinone ketones to alcohols without affecting bromine or fluorine substituents. This method is applicable to 5-bromo derivatives for generating reduced intermediates.

Functional Group Interconversion

The fluorobenzyl group and pyridazinone core enable further derivatization:

ReactionConditionsProductSource
Fluorine displacementStrong base (e.g., LDA), -78°CRare; requires extreme conditions
Oxidation of benzyl CH₂KMnO₄, H₂O, heatCarboxylic acid derivatives

While direct displacement of fluorine is challenging, oxidation of the benzyl methylene group to a ketone or acid is feasible, as seen in for enhancing water solubility of analogs.

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

ProcessConditionsOutcomeSource
[3+2] CycloadditionAzides, Cu(I), rtTriazole-fused systems
Ring expansionNH₂OH, HCl, EtOHPyridazine → pyrimidine analogs

In , pyridazinones reacted with azides to form triazole hybrids with improved MAO-B selectivity (e.g., T3 , Kᵢ = 0.014 µM).

Biological Activity Correlation

Reaction products exhibit enhanced pharmacological properties:

Derivative TypeBiological ActivityIC₅₀ or KᵢSource
5-Amino-substitutedMAO-B inhibitionKᵢ = 0.0071 µM (T6 )
5-Aryl-coupledAntiproliferative (Panc-1)IC₅₀ = 12.54 µM (7m )
Reduced alcoholInsecticidal activity>90% mortality at 100 mg/L

Scientific Research Applications

Synthesis of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

The synthesis of this compound typically involves the reaction between 5-bromo-2-hydrazinopyridazine and 2-fluorobenzyl bromide. The reaction is conducted in a suitable solvent, often under reflux conditions, with potassium carbonate as a base. The purification of the resultant compound is achieved through recrystallization or column chromatography to ensure high purity levels.

Medicinal Chemistry

  • Anticancer Activity :
    • Mechanism : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the disruption of key signaling pathways. In vitro studies have shown efficacy against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .
    • Case Studies : Research has demonstrated that derivatives of pyridazinones, including this compound, can inhibit specific enzymes involved in cancer progression. For instance, studies on related compounds have shown promising results in inhibiting monoamine oxidase, which plays a role in cancer metabolism .
  • Anti-inflammatory Properties :
    • The compound has been explored for its anti-inflammatory effects, making it a candidate for treating diseases characterized by inflammation. Its ability to interact with specific receptors involved in inflammatory responses is under investigation.

Material Science

  • Organic Electronics :
    • Due to its unique electronic properties, this compound is being researched for applications in organic electronics and photovoltaic cells. The presence of bromine and fluorine enhances its electronic characteristics, potentially improving charge transport properties in organic materials.

Chemical Biology

  • Biological Probes :
    • This compound serves as a probe to study biological pathways and interactions due to its ability to bind selectively to certain proteins and enzymes. This application is crucial for understanding complex biological systems and developing targeted therapies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorobenzyl)pyridazin-3(2H)-one: Lacks the bromine substitution.

    5-Bromo-2-benzylpyridazin-3(2H)-one: Lacks the fluorine substitution on the benzyl group.

Uniqueness

The presence of both bromine and fluorobenzyl groups in 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one makes it unique, as it combines the properties of both substituents, potentially leading to unique biological and chemical properties.

Biological Activity

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications, drawing from diverse research findings.

This compound is a pyridazine derivative characterized by the presence of bromine and fluorine substituents. The synthesis typically involves multi-step reactions, including halogenation and coupling reactions, which yield the target compound with specific yields reported in various studies. For instance, a recent synthesis method achieved a yield of approximately 65.9% using palladium-catalyzed cross-coupling techniques .

Research indicates that this compound exhibits inhibitory activity against various protein kinases. Its mechanism involves binding to the active sites of these kinases, thereby disrupting their function. For example, in vitro studies have demonstrated that this compound can inhibit TRKA/B/C with IC50 values in the nanomolar range, suggesting potent biological activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro assays using human tumor cell lines have shown that it effectively inhibits cell proliferation. For instance, it demonstrated significant activity against BaF3 cells harboring mutations associated with cancer progression. The IC50 values for these assays were reported to be as low as 1.6 nM .

In Vitro Studies

A series of studies have highlighted the efficacy of this compound in inducing apoptosis in cancer cell lines. In one study, the compound was tested against HL-60 cells transfected with formyl peptide receptors (FPRs), showing a dose-dependent increase in intracellular calcium flux, indicative of its role as an agonist .

Cell Line IC50 (nM) Effect
BaF3 (xDFG mutant)1.6Inhibition of proliferation
HL-60 (FPRs)VariesInduction of apoptosis

In Vivo Efficacy

In vivo studies further support the compound's therapeutic potential. Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups . For example, in xenograft models, administration led to significant tumor size reduction and normalization of liver and spleen weights, indicating its effectiveness in targeting tumor metabolism .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized through various studies. It shows favorable absorption characteristics with good bioavailability and metabolic stability. The compound's lipophilicity (LogP values) suggests adequate membrane permeability, which is crucial for its therapeutic efficacy .

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